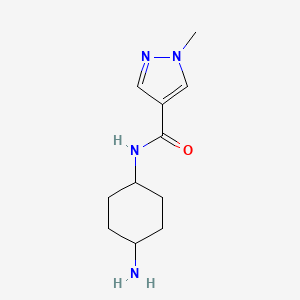![molecular formula C15H16FNO2S B7557222 N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential in various applications. FMMS is a sulfonamide compound that is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been shown to react with aldehydes, ketones, and imines, leading to the formation of imines and enamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a fluorescent probe for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has several advantages for lab experiments. It is readily available and easy to synthesize. It has been shown to have low toxicity and is not mutagenic or carcinogenic. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
However, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline also has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous reactions. Additionally, it is sensitive to air and moisture, which can lead to the formation of impurities and reduce the yield of the reaction.
Zukünftige Richtungen
There are several future directions for the use of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline in scientific research. It has potential as a ligand in metal-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies on the mechanism of action of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could lead to the development of new synthetic methodologies. Finally, the synthesis of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could be optimized to increase the yield and reduce the formation of impurities.
Conclusion:
In conclusion, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, or N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, is a chemical compound that has potential in various scientific research applications. Its synthesis method has been optimized to increase the yield and reduce the formation of impurities. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a building block in the synthesis of various organic compounds and as a fluorescent probe for the detection of metal ions. Further studies on the mechanism of action and optimization of the synthesis could lead to the development of new synthetic methodologies and applications for N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline.
Synthesemethoden
The synthesis of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline involves the reaction of 4-fluorobenzylamine with 2-methyl-5-methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline as a white solid with a melting point of 124-126°C. The synthesis method has been optimized to increase the yield of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline and reduce the formation of impurities.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used in various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has also been used as a ligand in metal-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-3-8-14(20(2,18)19)9-15(11)17-10-12-4-6-13(16)7-5-12/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYGUGGMVQSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)
![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)



![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)

![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)




![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)